molecular formula C14H19N3O3S B2727945 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1428375-00-1

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2727945
CAS No.: 1428375-00-1
M. Wt: 309.38
InChI Key: MJPAXAZBIUBXOS-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide and its analogs are synthesized through various chemical routes involving the cyclization, nucleophilic substitution, and other reactions to explore their potential in medicinal chemistry. For instance, derivatives of cyclopropylsulfonyl-containing compounds have been synthesized for their antibacterial properties, demonstrating the versatility of cyclopropylsulfonyl and azetidine scaffolds in drug development (Miyamoto et al., 1987). Similarly, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone highlights the compound's role in creating potential antidepressant and nootropic agents (Thomas et al., 2016).

Antibacterial and Antituberculosis Activity

Compounds containing the azetidine ring, similar to this compound, have been investigated for their antimicrobial and antituberculosis activities. A study on pyrimidine-azetidinone analogues revealed their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Application in Organic Synthesis

Azetidine-containing compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines, showcasing the utility of azetidines in organic synthesis (Durrat et al., 2008). Additionally, the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlights the versatility of these compounds in stereospecific formations (Medjahdi et al., 2009).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-14(16-8-5-11-3-6-15-7-4-11)12-9-17(10-12)21(19,20)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAXAZBIUBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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